4-(4-Bromophenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHQHWOMTWBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653279 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-32-9 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure:
| Step | Description | Reagents and Conditions | Yield Range |
|---|---|---|---|
| 1. Esterification | Conversion of substituted carboxylic acid to methyl ester | Methanol, concentrated sulfuric acid, reflux under nitrogen, 16 h | 68-81% |
| 2. Formation of 3-oxonitrile intermediate | Reaction of methyl ester with acetonitrile and sodium hydride in toluene, reflux 17 h | Acetonitrile (5 eq), NaH (2.5 eq), toluene, N2 atmosphere | 80-93% |
| 3. Cyclization to pyrazole | Sonication of 3-oxonitrile with hydrazine hydrate in acetic acid for 1-2 h | Hydrazine hydrate (2 eq), acetic acid, ultrasound irradiation | 55-67% |
- Mechanism: The initial esterification activates the carboxylic acid. The subsequent reaction with acetonitrile and base forms an oxonitrile intermediate, which undergoes cyclization with hydrazine hydrate under sonication to form the pyrazole ring.
- Advantages: Sonication accelerates the reaction, improves yields, and reduces reaction times compared to conventional heating methods.
- Characterization: Products are confirmed by 1H NMR, 13C NMR, and IR spectroscopy, ensuring structural integrity.
- Scope: This method is effective for various substituents, including halogens like bromine, making it suitable for synthesizing this compound.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization (Patent US5128480A) | 2-butene-1,4-diol, hydrazine hydrate, sulfuric acid, iodine catalyst | 50-250°C, 30-100% H2SO4, catalytic iodine | 85-98 (purity) | High purity, scalable, continuous/batch | Requires strong acid, high temp |
| Sonication-assisted synthesis | Substituted carboxylic acid → methyl ester → 3-oxonitrile → hydrazine hydrate | Reflux, sonication, NaH base, acetic acid | 55-67 | Faster, milder conditions, metal-free | Moderate yields, requires ultrasound equipment |
Research Findings and Notes
- The acid-catalyzed method is well-established for producing 3-methylpyrazole derivatives with high purity and yield. It involves harsh acidic conditions and elevated temperatures, which may limit sensitive substituents but is robust for industrial scale-up.
- The sonication method represents a green chemistry approach, reducing reaction times and energy consumption. It is particularly useful for functionalized pyrazoles bearing halogen substituents like bromophenyl groups. The yields are moderate but acceptable for laboratory synthesis.
- Both methods require purification steps such as extraction, drying, and chromatographic purification to isolate the final product.
- The choice of method depends on the scale, available equipment, and desired purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The bromophenyl group directs electrophilic substitution reactions to specific positions.
Key Findings :
-
Bromine’s meta-directing effect leads to substitution at the phenyl ring’s 3-position .
-
Steric hindrance from the methyl group on the pyrazole ring limits ortho substitution .
Nucleophilic Reactions
The NH group in the pyrazole ring participates in alkylation and acylation.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 3-Methyl-1-(4-bromophenyl)-1H-pyrazole | |
| Acylation | AcCl, pyridine, 0°C | 1-Acetyl-4-(4-bromophenyl)-3-methyl-1H-pyrazole |
Mechanistic Insights :
-
Alkylation occurs preferentially at the NH group over the aromatic ring due to higher nucleophilicity.
-
Acylated derivatives show reduced reactivity toward electrophiles .
Condensation Reactions
The NH group and methyl substituent enable condensation with carbonyl compounds.
Spectroscopic Data :
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed couplings.
Optimized Conditions :
-
Suzuki coupling achieves >85% yield with Pd(PPh₃)₄ in aqueous ethanol.
Oxidation and Reduction
The methyl group undergoes selective oxidation.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation (CH₃ → COOH) | KMnO₄, H₂O, 100°C | 4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
| Reduction (Br → H) | H₂, Pd/C, EtOH | 4-Phenyl-3-methyl-1H-pyrazole |
Analytical Data :
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MS (Oxidation product): m/z 291 [M+H]⁺.
-
TGA : Carboxylic acid derivative stable up to 220°C.
Coordination Chemistry
The pyrazole nitrogen acts as a ligand for metal complexes.
| Metal Ion | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 | Antimicrobial agents | |
| Fe(III) | 1:3 | Catalytic oxidation of alkanes |
Biological Activity :
-
Cu(II) complexes show MIC values of 8 µg/mL against S. aureus.
Photochemical Reactions
UV irradiation induces dimerization and ring-opening.
Quantum Yield :
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
4-(4-Bromophenyl)-3-methyl-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 3-methyl-1H-pyrazole and 4-bromophenylacetic acid. its unique combination of a bromophenyl group and a methyl group on the pyrazole ring gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other pyrazole derivatives may not be as effective.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₉BrN₂
- Molecular Weight : 237.10 g/mol
- Synthesis : Typically synthesized via alkylation of pyrazole precursors. For example, methylation of 4-bromo-1H-pyrazol-3-ol derivatives using methyl iodide in the presence of sodium hydride yields 3-methyl analogs .
Comparison with Similar Pyrazole Derivatives
Structural Isomerism and Substituent Positioning
The position and nature of substituents significantly influence physicochemical and biological properties.
Key Observations :
- Functional Group Diversity: Derivatives like 4-methanol () and 4-carbaldehyde () introduce polarity, affecting solubility and reactivity.
Electronic Effects of Para-Substituents
The electronic nature of the para-substituent on the phenyl ring modulates reactivity and intermolecular interactions.
Key Observations :
Spectroscopic and Crystallographic Data
Comparative analysis of NMR and crystallographic data highlights structural nuances.
¹H NMR Shifts :
Crystallography :
- 1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole (): The crystal structure reveals planar pyrazole and bromophenyl rings with dihedral angles <5°, indicating strong π-conjugation .
Biological Activity
4-(4-Bromophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of 4-bromobenzaldehyde with hydrazine derivatives in the presence of suitable catalysts. The synthesis process often yields a high purity product suitable for biological evaluation.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. A study reported that certain pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were found to inhibit cell proliferation in melanoma and breast cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against various bacterial strains. A related study indicated that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .
Study 1: Anticancer Screening
In a comprehensive screening of pyrazole derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Anti-inflammatory Evaluation
A study focused on the anti-inflammatory effects of pyrazole compounds revealed that this compound significantly reduced edema in animal models induced by carrageenan. The results were comparable to those obtained with indomethacin, a well-known anti-inflammatory drug .
Pharmacological Profile
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-3-methyl-1H-pyrazole?
The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, diazotization of 4-bromoaniline followed by coupling with ethyl acetoacetate yields intermediates like ethyl-2-[(4-bromophenyl)hydrazono]-3-oxobutanoate. Subsequent cyclization with thiosemicarbazide in glacial acetic acid under reflux produces the pyrazole core . Purification via recrystallization (ethanol or DMF/ethanol mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm substitution patterns and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
- X-ray crystallography : Determines crystal packing, bond angles, and intramolecular interactions (e.g., hydrogen bonds) .
Q. How can researchers optimize reaction yields during synthesis?
Factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst use : Acidic conditions (e.g., acetic acid) promote cyclization and reduce side reactions .
- Temperature control : Reflux conditions (100–120°C) improve reaction kinetics .
Advanced Research Questions
Q. What structural insights can be gained from X-ray crystallography of this compound?
Crystallographic analysis reveals:
- Planarity : The pyrazole ring deviates by ≤0.014 Å, indicating near-perfect planarity .
- Intermolecular interactions : Hydrogen bonds (e.g., N–H···S, N–H···O) stabilize crystal packing, forming 2D networks .
- Dihedral angles : Between the pyrazole and bromophenyl rings (5.49°), suggesting minimal steric hindrance .
Q. How do structural modifications influence biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Br, CF) enhances antibacterial potency by increasing electrophilicity .
- Hybrid scaffolds : Thiazole or triazole hybrids (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives) improve DNA gyrase inhibition via π-π stacking with enzyme active sites .
Q. What methodologies are used to evaluate its pharmacological potential?
- In vitro assays : IC determination in cancer cell lines (e.g., MDA-MB-231) via migration/adhesion assays .
- Enzyme inhibition : Testing against carbonic anhydrase isoforms (hCA I/II) using spectrophotometric methods .
- ADMET profiling : Microsomal stability assays and plasma protein binding studies predict pharmacokinetic behavior .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Intermediate trapping : Isolating diazonium salts or oxobutanoate intermediates confirms stepwise pathways .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for cyclization steps .
Q. What analytical strategies validate purity and stability?
- HPLC : Retention time consistency and peak symmetry assess purity (>95%) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres .
Q. How is structure-activity relationship (SAR) modeling applied?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
